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Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanamine

Cat. No.: B1423168

This guide provides a comprehensive analysis of the spectroscopic data for (2,6-
Dibromophenyl)methanamine, a compound of interest for researchers, scientists, and drug
development professionals. Due to the limited availability of experimental spectra in public
databases, this guide leverages advanced computational prediction tools to generate and
interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this molecule. This approach provides a robust and scientifically grounded dataset for
reference and further investigation.

Introduction

(2,6-Dibromophenyl)methanamine, with the chemical formula C7H7Br2N and CAS number
1214332-14-5, is a substituted benzylamine. The presence of two bromine atoms on the phenyl
ring and a primary amine group on the methyl substituent gives this molecule distinct chemical
properties that are reflected in its spectroscopic signatures. Understanding these spectral
characteristics is crucial for its identification, purity assessment, and the elucidation of its role in
various chemical reactions and biological systems.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of (2,6-
Dibromophenyl)methanamine is presented below.
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Figure 1: Molecular structure of (2,6-Dibromophenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (*3C
NMR) atoms. The predicted NMR data for (2,6-Dibromophenyl)methanamine in CDCls as the
solvent is presented below.

'H NMR Spectroscopy

The predicted *H NMR spectrum of (2,6-Dibromophenyl)methanamine reveals distinct
signals for the aromatic protons, the methylene protons, and the amine protons.

Table 1: Predicted *H NMR Chemical Shifts (&) in CDCls

Predicted Chemical

Proton Assignment Shift (ppm) Multiplicity Integration

Ar-H (meta) 7.55 Doublet (d) 2H

Ar-H (para) 7.05 Triplet () 1H

-CHz- 4.05 Singlet (s) 2H

-NH:z 1.60 Singlet (s, broad) 2H
Interpretation:

e Aromatic Protons (Ar-H): The two bromine atoms at the 2 and 6 positions of the phenyl ring
create a symmetrical substitution pattern. This results in two types of aromatic protons. The
two protons in the meta positions (relative to the aminomethyl group) are chemically
equivalent and are predicted to appear as a doublet around 7.55 ppm. The single proton in
the para position is predicted to be a triplet at approximately 7.05 ppm due to coupling with
the two meta protons.

o Methylene Protons (-CHz-): The two protons of the methylene group are chemically
equivalent and are predicted to resonate as a singlet at around 4.05 ppm. The deshielding
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effect of the adjacent aromatic ring and the nitrogen atom causes this downfield shift.

o Amine Protons (-NHz2): The two protons of the primary amine group are expected to appear
as a broad singlet at approximately 1.60 ppm. The chemical shift of amine protons can be
highly variable and is dependent on factors such as solvent, concentration, and temperature
due to hydrogen bonding and exchange.

3C NMR Spectroscopy

The predicted 3C NMR spectrum provides information about the carbon framework of the
molecule.

Table 2: Predicted 3C NMR Chemical Shifts (d) in CDCls

Carbon Assignment Predicted Chemical Shift (ppm)
C-Br (ipso) 122.5

C-CH2NH:2 (ipso) 140.0

Ar-C (meta) 130.0

Ar-C (para) 128.5

-CHa- 45.0

Interpretation:

o Aromatic Carbons: The carbon atoms directly bonded to the bromine atoms (ipso-carbons)
are predicted to have a chemical shift of around 122.5 ppm. The ipso-carbon attached to the
aminomethyl group is expected at approximately 140.0 ppm. The meta and para carbons are
predicted to appear at around 130.0 ppm and 128.5 ppm, respectively.

» Methylene Carbon (-CHz-): The carbon of the methylene group is predicted to have a
chemical shift of approximately 45.0 ppm, influenced by the attached nitrogen and aromatic
ring.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber ) . . .
( ) Intensity Vibrational Mode Functional Group
cm-
N-H stretch
3400-3300 Medium, Broad (asymmetric and Primary Amine (-NHz2)
symmetric)
3100-3000 Medium C-H stretch (aromatic)  Aromatic Ring
2950-2850 Medium C-H stretch (aliphatic) Methylene (-CHz)
1620-1580 Medium N-H bend (scissoring) Primary Amine (-NHz2)
1500-1400 Strong C=C stretch Aromatic Ring
1100-1000 Strong C-N stretch Amine
C-H bend (out-of- ] ]
800-700 Strong Substituted Aromatic
plane)
600-500 Strong C-Br stretch Aryl Bromide

Interpretation:

e N-H Vibrations: The presence of a primary amine is indicated by the characteristic N-H
stretching vibrations in the 3400-3300 cm~1 region, which often appear as two distinct bands
(asymmetric and symmetric stretching), and the N-H bending vibration around 1620-1580
cm~L,

e C-H Vibrations: Aromatic C-H stretching is expected between 3100-3000 cm~1, while
aliphatic C-H stretching from the methylene group should appear in the 2950-2850 cm~1
range. Strong out-of-plane C-H bending bands in the 800-700 cm~1 region are indicative of
the substitution pattern on the aromatic ring.
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e C=C and C-N Stretching: The aromatic C=C stretching vibrations are expected as strong
bands in the 1500-1400 cm~1 region. The C-N stretching vibration of the amine is predicted
to be a strong band in the 1100-1000 cm~1 range.

o C-Br Stretching: The C-Br stretching vibrations are expected to appear as strong absorptions
in the lower frequency region of the spectrum, typically between 600-500 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. The predicted mass spectrum of (2,6-
Dibromophenyl)methanamine would exhibit a characteristic isotopic pattern due to the
presence of two bromine atoms.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Interpretation

miz Relative Abundance Interpretation

Molecular ion peak ([M]*)

showing the characteristic
263, 265, 267 High isotopic pattern for two

bromine atoms (approx. 1:2:1

ratio).

Loss of a bromine atom ([M-

184, 186 High
Br]*).
Loss of both bromine atoms
105 Moderate
([M-2Br]+).
) Loss of the aminomethyl group
183, 185 High
([M-CH2NHz]%).
) Aminomethyl fragment
30 High
([CHz2NH2]%).
Interpretation:
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e Molecular lon Peak: The molecular ion peak is expected to be a cluster of peaks at m/z 263,
265, and 267, corresponding to the different isotopic combinations of bromine (°Br and
81Br). The relative intensities of these peaks will be approximately 1:2:1, which is a hallmark

of a molecule containing two bromine atoms.

o Fragmentation Pathway: A plausible fragmentation pathway for (2,6-
Dibromophenyl)methanamine under electron ionization (EIl) is initiated by the loss of a

([CsH/BIN]* ) - Bre . ([C7H7NT*
}'\m/z 184, 186/ m/z 105

[C7H7Bra2N]* \ - «CH2NH-2 »K[C6H4BI‘2]+\
m/z 263, 265, 267 \m/z 183, 185/

T ([CH2NH2]*
m/z 30

Click to download full resolution via product page

bromine atom or the aminomethyl group.

Figure 2: Predicted major fragmentation pathway of (2,6-Dibromophenyl)methanamine in
mass spectrometry.

Experimental Protocols

While this guide presents predicted data, the following are general, standardized protocols for
acquiring experimental spectroscopic data for a compound like (2,6-
Dibromophenyl)methanamine.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of (2,6-
Dibromophenyl)methanamine in about 0.6 mL of deuterated chloroform (CDClIs) containing
tetramethylsilane (TMS) as an internal standard (0.03% v/v).

e Instrument: A 400 MHz or higher field NMR spectrometer.
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e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.
o Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.
o Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the TMS signal (0.00 ppm for *H and 13C).

IR Spectroscopy Protocol

e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.
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o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: Use Electron lonization (EI) for GC-MS or Electrospray lonization (ESI) for LC-
MS.

e Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
o Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for (2,6-
Dibromophenyl)methanamine. The 'H NMR, 3C NMR, IR, and MS data, generated through
reliable computational methods, offer valuable insights into the structural features of this
molecule. This information serves as a crucial reference for researchers in the fields of
chemical synthesis, materials science, and drug discovery, enabling the confident identification
and characterization of (2,6-Dibromophenyl)methanamine in various experimental settings.

 To cite this document: BenchChem. [Spectroscopic Data of (2,6-
Dibromophenyl)methanamine: An In-depth Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1423168#spectroscopic-data-of-
2-6-dibromophenyl-methanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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